Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate
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Overview
Description
Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate is a compound with a fascinating structure. It serves as the central core for a family of tropane alkaloids, which exhibit diverse and intriguing biological activities. Researchers worldwide have been keenly interested in its stereoselective preparation due to its significance in natural product synthesis and drug discovery .
Preparation Methods
Synthetic Routes::
Enantioselective Construction: Most approaches involve constructing an acyclic starting material with the necessary stereochemical information. This precursor then undergoes stereocontrolled cyclization to form the bicyclic scaffold.
Direct Stereochemical Control: Some methodologies achieve stereochemical control during the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through desymmetrization processes using achiral tropinone derivatives.
Industrial Production:: Specific industrial methods for large-scale production are not widely documented, but research advances may lead to more efficient processes in the future.
Chemical Reactions Analysis
Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate can participate in various reactions:
Reduction: Conversion of the carbonyl group to the corresponding alcohol.
Amidation: Formation of amides by reacting with appropriate reagents.
Substitution: Substituting functional groups on the bicyclic scaffold.
Common reagents and conditions depend on the specific reaction type and desired products.
Scientific Research Applications
This compound finds applications in:
Medicine: As a potential drug scaffold due to its structural resemblance to tropane alkaloids.
Chemical Synthesis: Building block for complex molecules.
Biological Studies: Investigating its effects on biological systems.
Mechanism of Action
The precise mechanism by which Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing cellular processes.
Comparison with Similar Compounds
Properties
Molecular Formula |
C10H17NO2 |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-2-13-10(12)7-5-8-3-4-9(6-7)11-8/h7-9,11H,2-6H2,1H3 |
InChI Key |
HQFPTCOLDNMUNS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2CCC(C1)N2 |
Origin of Product |
United States |
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